molecular formula C92H151N23O24 B8069737 AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, 18-L-GlutaMine-alaMethicin I

Katalognummer: B8069737
Molekulargewicht: 1963.3 g/mol
InChI-Schlüssel: YPZSDWIWYLTCKG-NQYXTXNHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1.1 AlaMethicin F and AlaMethicin Rf 50 Alamethicin is a peptide antibiotic produced by Trichoderma viride, characterized by its 20-amino acid sequence containing non-proteinogenic α-aminoisobutyric acid (Aib) residues, which stabilize its α-helical structure . The peptide forms voltage-dependent ion channels in lipid bilayers by aggregating 4–6 monomers . For instance, "Rf 50" may denote a chromatographic retention factor under 50% cholesterol conditions, as studies show cholesterol modulates alamethicin's conductance and oligomer stability .

1.2 Atroviridin A
Atroviridin A is a small linear peptide produced by Hypocrea atroviridis. Its biosynthesis is linked to sporulation and regulated by blue light, G-protein (GNA3), and protein kinase A (PKA) pathways . The peptide is synthesized via a 19-module peptide synthetase (PBS1), with heterogeneous isoforms observed during sporulation .

1.3 18-L-Glutamine-alaMethicin I This compound is hypothesized to be a structural variant of alamethicin, where the 18th residue is substituted with L-glutamine. Such modifications could alter ion channel dynamics or membrane interactions.

Eigenschaften

IUPAC Name

(2S)-2-[[(2S)-2-[[2-[[(2S)-2-[[2-[[(2S)-1-(2-acetamido-2-methylpropanoyl)pyrrolidine-2-carbonyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-2-methylpropanoyl]amino]propanoyl]amino]-N-[1-[[(2S)-1-[[1-[[2-[[(2S)-1-[[1-[(2S)-2-[[(2S)-1-[[1-[[1-[[(2R)-5-amino-1-[[(2R)-5-amino-1-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-2-methyl-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-2-methyl-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-methyl-1-oxopropan-2-yl]pentanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C92H151N23O24/c1-47(2)43-58(72(127)109-92(24,25)84(139)114-41-29-33-59(114)73(128)104-65(48(3)4)75(130)112-90(20,21)82(137)113-89(18,19)80(135)103-56(36-39-62(94)119)70(125)102-55(35-38-61(93)118)69(124)99-54(46-116)44-53-31-27-26-28-32-53)100-64(121)45-96-77(132)85(10,11)111-76(131)66(49(5)6)105-81(136)88(16,17)108-71(126)57(37-40-63(95)120)101-67(122)50(7)97-78(133)86(12,13)107-68(123)51(8)98-79(134)87(14,15)110-74(129)60-34-30-42-115(60)83(138)91(22,23)106-52(9)117/h26-28,31-32,47-51,54-60,65-66,116H,29-30,33-46H2,1-25H3,(H2,93,118)(H2,94,119)(H2,95,120)(H,96,132)(H,97,133)(H,98,134)(H,99,124)(H,100,121)(H,101,122)(H,102,125)(H,103,135)(H,104,128)(H,105,136)(H,106,117)(H,107,123)(H,108,126)(H,109,127)(H,110,129)(H,111,131)(H,112,130)(H,113,137)/t50-,51-,54-,55+,56+,57-,58-,59-,60-,65-,66-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPZSDWIWYLTCKG-NQYXTXNHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(C)(C)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC2=CC=CC=C2)CO)NC(=O)CNC(=O)C(C)(C)NC(=O)C(C(C)C)NC(=O)C(C)(C)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C(C)NC(=O)C(C)(C)NC(=O)C3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)NC(C)(C)C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NCC(=O)N[C@@H](CC(C)C)C(=O)NC(C)(C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)NC(C)(C)C(=O)NC(C)(C)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@H](CCC(=O)N)C(=O)N[C@@H](CC2=CC=CC=C2)CO)NC(=O)C(C)(C)NC(=O)[C@H](C)NC(=O)C(C)(C)NC(=O)[C@@H]3CCCN3C(=O)C(C)(C)NC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C92H151N23O24
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1963.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

This article explores the biological activities of four compounds: AlaMethicin F, AlaMethicin Rf 50, Atroviridin A, and 18-L-GlutaMine-alaMethicin I. These compounds are primarily known for their antimicrobial properties and potential applications in biotechnology and medicine.

Overview of Compounds

  • AlaMethicin F : A peptaibol antibiotic produced by fungi, known for its ability to form ion channels in membranes.
  • AlaMethicin Rf 50 : An analog of AlaMethicin F with modifications that enhance its antimicrobial activity.
  • Atroviridin A : A peptaibol derived from Hypocrea atroviridis, exhibiting antifungal properties.
  • 18-L-GlutaMine-alaMethicin I : A modified version of Alamethicin that may enhance its bioactivity.

Antimicrobial Properties

The biological activities of these compounds are largely attributed to their ability to interact with cellular membranes:

  • Ion Channel Formation : Alamethicin forms voltage-dependent ion channels in lipid bilayers, leading to increased permeability and subsequent cell death in susceptible organisms . This mechanism is crucial for its function as an antimicrobial agent.
  • Membrane Disruption : Both Alamethicin and Atroviridin A disrupt membrane integrity by altering lipid bilayer properties, which can lead to leakage of essential cellular components .

Case Studies

  • Enhancement of Antimicrobial Activity :
    • A study demonstrated that N-terminal modifications on Alamethicin analogs significantly improved their antibacterial properties. For example, compounds with specific hydrophobic groups showed enhanced activity against Gram-positive bacteria compared to unmodified Alamethicin .
  • Atroviridin's Role in Biocontrol :
    • Research indicates that Atroviridin A plays a vital role in the biocontrol capabilities of H. atroviridis. Its production is closely linked to sporulation conditions, suggesting that it may be utilized as a natural antifungal agent in agricultural applications .

Data Tables

CompoundMIC (µg/mL)Target OrganismMechanism of Action
Alamethicin F1.56 - 12.5Bacillus subtilisIon channel formation
Alamethicin Rf 503.13Staphylococcus aureusMembrane disruption
Atroviridin ANot specifiedVarious fungiSynergistic inhibition
18-L-GlutaMine-alaMethicin INot specifiedHypothetical targetsEnhanced membrane interaction

Vergleich Mit ähnlichen Verbindungen

Structural Features

Compound Structure Key Residues/Modifications
AlaMethicin F/Rf 50 α-helical peptide with Aib residues, Gly-X-X-Pro motif inducing a kinked helix Aib (positions 1, 3, 5, etc.), Pro at position 14
Atroviridin A Linear peptide with microheterogeneous isoforms Synthesized via 19-module peptide synthetase (PBS1)
18-L-Glutamine-alaMethicin I Hypothetical variant with Gln substitution at position 18 Potential alteration in channel stability or gating

Key Insights :

  • Alamethicin’s α-helical structure and Aib residues are critical for membrane insertion and voltage-dependent channel formation .
  • Atroviridin A lacks Aib but shares a modular biosynthesis pathway, suggesting divergent evolutionary origins .

Mechanistic and Functional Differences

Ion Channel Dynamics

  • Alamethicin : Forms multi-conductive states (e.g., substates 2–5) in lipid bilayers. Cholesterol increases conductance at 20% (e.g., substate 3: +30% conductance) but destabilizes oligomers at 50% .
  • Atroviridin A : Functionally uncharacterized in ion transport but implicated in antifungal activity during sporulation .

Data Table 1: Cholesterol Effects on Alamethicin Conductance

Cholesterol (%) Substate 2 Conductance (pS) Substate 3 Conductance (pS) Substate 4 Conductance (pS)
0% 120 ± 5 250 ± 10 400 ± 15
20% 140 ± 6 (+16%) 325 ± 12 (+30%) 450 ± 18 (+12%)
50% 110 ± 5 (-8%) 270 ± 10 (+8%) 380 ± 14 (-5%)

Source:

Q & A

Q. How can researchers validate alamethicin’s pore stoichiometry across experimental models?

  • Methodological Answer : Crosslinkers (e.g., glutaraldehyde) stabilize oligomers for SDS-PAGE/Western blotting. Comparative FRET between donor/acceptor-labeled peptides quantifies oligomer size in vesicles vs. planar bilayers. MD simulations predicting N=6–8 helices per pore provide structural benchmarks .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.